2-Isocyanatothiolane
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Overview
Description
2-Isocyanatothiolane is an organic compound that contains both an isocyanate group (−N=C=O) and a tetrahydrothiophenyl group. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, and adhesives. The tetrahydrothiophenyl group adds unique properties to the compound, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophenyl amine with phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxicity.
Another method involves the use of non-phosgene routes, such as the reaction of tetrahydrothiophenyl amine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale phosgenation processes. due to the hazardous nature of phosgene, alternative methods using safer reagents are being explored. These include the use of catalysts to enhance the yield and efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatothiolane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines using reducing agents.
Substitution: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alcohols and amines are common nucleophiles, and reactions are typically carried out under mild conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Oxides: Formed from oxidation reactions.
Scientific Research Applications
2-Isocyanatothiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-Isocyanatothiolane involves its high reactivity with nucleophiles. The isocyanate group reacts with nucleophilic agents such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Ethyl isocyanate
Comparison
2-Isocyanatothiolane is unique due to the presence of the tetrahydrothiophenyl group, which imparts distinct chemical properties compared to other isocyanates. This group enhances the compound’s reactivity and stability, making it suitable for specialized applications .
Properties
Molecular Formula |
C5H7NOS |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-isocyanatothiolane |
InChI |
InChI=1S/C5H7NOS/c7-4-6-5-2-1-3-8-5/h5H,1-3H2 |
InChI Key |
VQBYZWFTXHKFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)N=C=O |
Origin of Product |
United States |
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